Methyl Varenicline
Description
Contextual Overview of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands in Neuromodulation Research
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels found throughout the central and peripheral nervous systems. sci-hub.se These receptors are crucial for various physiological processes, including memory, attention, and reward pathways. pnas.org The addictive properties of nicotine (B1678760), the primary psychoactive component in tobacco, are mediated through its interaction with these receptors. nih.govlgcstandards.com This has made nAChRs a significant target for the development of therapeutic agents for a range of neurological and psychiatric conditions, most notably nicotine addiction. sci-hub.senih.gov Ligands that bind to nAChRs can act as agonists, antagonists, or partial agonists, each producing distinct pharmacological effects that are being explored for their therapeutic potential. bioline.org.br
Varenicline (B1221332): A Selective Partial Agonist at α4β2 nAChRs
Varenicline is a prescription medication developed as an aid for smoking cessation. newdrugapprovals.org It functions as a selective partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors. pfizermedicalinformation.comfda.gov This means it stimulates these receptors but to a lesser degree than nicotine. pfizermedicalinformation.comfda.gov This dual action helps to alleviate craving and withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from smoking. pnas.orgnih.gov
Varenicline binds with high affinity and selectivity to α4β2 neuronal nicotinic acetylcholine receptors. pfizermedicalinformation.comfda.gov Its binding affinity for the α4β2 receptor is significantly higher than that of nicotine itself. nih.gov Varenicline's interaction with the receptor is characterized by its ability to induce a conformational change that leads to partial channel opening, resulting in a moderate and sustained release of dopamine (B1211576). bioline.org.brnih.gov This contrasts with the full agonism of nicotine, which causes a more robust and rapid dopamine release. X-ray crystal structures of a homologous acetylcholine-binding protein in complex with varenicline have provided insights into the molecular interactions that underpin its partial agonist activity. pnas.org
Varenicline also demonstrates high selectivity for the α4β2 receptor subtype over other nAChR subtypes, such as α3β4, α7, and the muscle-type α1βγδ. fda.govnih.gov It does, however, exhibit full agonism at α7 nAChRs and moderate affinity for the 5-HT3 receptor. anncaserep.comfrontiersin.orgwikipedia.org
Preclinical studies have been instrumental in defining the pharmacological profile of varenicline. In vitro electrophysiology and neurochemical studies have confirmed that varenicline binds to α4β2 nAChRs and stimulates receptor-mediated activity at a significantly lower level than nicotine. pfizermedicalinformation.comfda.gov These studies also demonstrated that varenicline effectively blocks nicotine's ability to activate these receptors. pfizermedicalinformation.comfda.gov
In vivo studies in animal models have shown that varenicline can reduce nicotine self-administration and attenuate the rewarding effects of nicotine. nih.govtandfonline.com For instance, varenicline has been shown to decrease nicotine-enhanced brain-stimulation reward in rats. nih.gov Furthermore, discontinuation of varenicline did not lead to significant behavioral disorders or body weight loss, suggesting a lower potential for dependence compared to nicotine. fda.gov Preclinical toxicology studies in various animal species have identified the central nervous system and gastrointestinal tract as the primary target organs for toxicity at high doses. fda.gov
| Parameter | Finding | Source |
|---|---|---|
| Receptor Binding Affinity (Ki) for α4β2 nAChR | ~0.15 - 0.2 nM | nih.govfda.gov |
| Receptor Selectivity (α4β2 vs. other nAChRs) | >500-fold vs. α3β4, >3500-fold vs. α7, >20,000-fold vs. α1βγδ | fda.govnih.gov |
| Efficacy at α4β2 nAChR (vs. nicotine) | ~45% of nicotine's maximal efficacy | bioline.org.brnih.govnih.gov |
| Effect on Nicotine-Induced Dopamine Release | Stimulates basal dopamine release to ~50% of nicotine's effect and inhibits nicotine-induced release | tandfonline.com |
| Effect in Animal Models of Nicotine Seeking | Reduces nicotine self-administration | tandfonline.com |
Structural Basis of Varenicline's Interaction with nAChRs
Structural Analogs and Derivatives of Varenicline and Cytisine (B100878) Scaffolds
The development of varenicline was heavily influenced by the structure of a naturally occurring plant alkaloid, cytisine. nih.govwikipedia.org This has spurred further research into modifying both the cytisine and varenicline scaffolds to discover new compounds with potentially improved therapeutic profiles.
Cytisine is an alkaloid found in plants of the Fabaceae family, such as Cytisus laburnum (Golden Rain acacia). who.intwikipedia.org It has a long history of use in Central and Eastern Europe for smoking cessation. who.intwho.int Structurally similar to nicotine, cytisine also acts as a partial agonist at α4β2 nAChRs. who.intiucr.org The development of varenicline by Pfizer was initiated based on the molecular structure of cytisine. nih.govtandfonline.com While the cytisine structure itself was not deemed a viable drug candidate for global development at the time, its bicyclic template provided the foundation for creating drug-like nAChR partial agonists, ultimately leading to the synthesis of varenicline. tandfonline.com
The success of varenicline has encouraged the exploration of other derivatives of both cytisine and varenicline. The goal of this research is to develop new chemical entities with enhanced efficacy, better selectivity, or improved safety profiles. For example, the cytisine derivative 3-(pyridin-3'-yl)-cytisine (3-pyr-Cyt) has been investigated for its effects on brain reward function. nih.gov
Properties
CAS No. |
1333145-89-3 |
|---|---|
Molecular Formula |
C₁₄H₁₅N₃ |
Molecular Weight |
225.29 |
Synonyms |
2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Methyl Varenicline and Methylated Analogues
Intentional Synthesis of Methylated Varenicline (B1221332) Analogues
The intentional introduction of a methyl group onto the varenicline scaffold is pursued to investigate the steric and electronic effects on receptor binding and metabolic stability. This involves targeted synthetic strategies to create specific methylated derivatives.
Synthetic Methodologies for N-Methylation and Other Methyl Substitutions on the Varenicline Scaffold
The synthesis of methyl varenicline analogues can be achieved through various chemical methods. A primary approach involves the direct methylation of the varenicline molecule.
Direct N-Methylation: The introduction of a methyl group at the secondary amine position (N-methylation) can be accomplished using standard methylating agents, such as methyl iodide, under basic conditions. This method directly targets the nucleophilic secondary amine on the varenicline structure.
Eschweiler-Clarke Reaction: While often identified as a degradation pathway, the Eschweiler-Clarke reaction is a well-established synthetic method for N-methylation. nih.gov This reaction utilizes a mixture of formaldehyde (B43269) and formic acid to methylate secondary amines, providing a plausible route for the targeted synthesis of N-methylvarenicline (NMV). nih.gov
Transition-Metal Catalyzed N-Methylation: Modern synthetic chemistry offers efficient and selective methods for N-methylation using transition-metal catalysts. acs.org These processes can utilize environmentally benign C1 sources like methanol, CO2, or formaldehyde, offering practical and cost-effective routes for the synthesis of N-methylamines. acs.org For instance, ruthenium-catalyzed reductive methylation using paraformaldehyde has been reported for a range of aliphatic amines. acs.org
Late-Stage C-H Functionalization: Advanced palladium-catalyzed methods allow for the late-stage functionalization of C-H bonds. This has been applied to the varenicline scaffold to introduce aryl groups, demonstrating the feasibility of modifying the core structure at positions other than the nitrogen atom. nih.gov This strategy could potentially be adapted for methylation at specific carbon atoms on the alicyclic frame. nih.gov
Table 1: Synthetic Methodologies for Varenicline Methylation
| Methodology | Reagents/Catalysts | Target Position | Reference |
|---|---|---|---|
| Direct Methylation | Methyl iodide, Base | N-methylation | |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic acid | N-methylation | nih.gov |
| Transition-Metal Catalysis | Ru/C, Paraformaldehyde | N-methylation | acs.org |
| Late-Stage C-H Functionalization | Palladium catalyst, Arylating agent | C-H bonds on the alicyclic scaffold | nih.gov |
Derivatization Strategies for Targeted Methyl Analogues (e.g., C(10) methyl analogue of cytisine)
Varenicline was discovered through synthetic modifications of the natural product (-)-cytisine. sci-hub.se Therefore, derivatization strategies for cytisine (B100878) are highly relevant for creating novel varenicline analogues. An unusual lithium diisopropylamide-induced acyl migration from the secondary nitrogen of N-benzylcytisine has been used to create several C(10)-substituted derivatives. uchile.cl
The synthesis of C(10)-substituted cytisine analogues has been achieved through multi-step processes. One approach begins with the synthesis of N-benzyl-10-(hydroxymethyl) cytisine as a key intermediate. uchile.cl Palladium-catalyzed hydrogenolysis of this intermediate in the presence of (Boc)2O can lead to an over-reduced product, the C(10)-methyl derivative (after N-Boc deprotection). uchile.clnih.gov More controlled reductions of related ester precursors have also been explored to avoid this over-reduction and yield the desired hydroxymethyl derivative, which can then be further modified. nih.gov
Formation of this compound as a Degradation Product (N-Methylvarenicline, NMV)
In pharmaceutical formulations, N-methylvarenicline (NMV) has been identified as a significant degradation product, particularly in early developmental osmotic, controlled-release (CR) tablets of varenicline tartrate. nih.govresearchgate.net Its formation arises from the interaction of the active pharmaceutical ingredient with reactive impurities generated from excipients. researchgate.net
Chemical Pathways of N-Methylvarenicline Formation
The primary chemical pathway for the formation of NMV as a degradant is the Eschweiler-Clarke reaction. nih.govresearchgate.net This reaction occurs between the secondary amine moiety of the varenicline molecule and two reactive species: formaldehyde and formic acid. nih.govnih.gov The presence of both reactants is necessary for the N-methylation to proceed via this mechanism. nih.gov This represents the first documented case of an Eschweiler-Clarke reaction occurring during the storage of a solid pharmaceutical formulation. nih.gov
Reactants and Environmental Factors Influencing Degradation
The reactants responsible for the N-methylation of varenicline, formaldehyde and formic acid, are not typically added to the formulation but are generated in-situ. nih.govresearchgate.net
Source of Reactants: Studies have shown that both formaldehyde and formic acid are formed from the oxidative degradation of polyethylene (B3416737) glycol (PEG), a common excipient used as a plasticizer in the osmotic coating of tablets. nih.govresearchgate.netnih.gov The degradation process is believed to proceed via a radical chain scission mechanism that requires molecular oxygen. nih.gov
Environmental Factors: The degradation of PEG and the subsequent formation of NMV are heavily influenced by environmental conditions. Elevated temperature and humidity can accelerate the oxidative degradation of PEG. researchgate.net The presence of transition metals, which can be found as trace impurities in other raw materials like iron oxides, can also promote the degradation process. researchgate.netnih.gov
Table 2: Factors Influencing N-Methylvarenicline (NMV) Formation
| Factor | Description | Reference |
|---|---|---|
| Reactants | Formaldehyde and Formic Acid | nih.govnih.gov |
| Reactant Source | Oxidative degradation of Polyethylene Glycol (PEG) excipient | nih.govresearchgate.net |
| Catalysts | Trace transition metals (e.g., from iron oxides) | researchgate.netnih.gov |
| Environmental Conditions | Elevated temperature, humidity, and presence of molecular oxygen | researchgate.netnih.gov |
Stability Considerations for Varenicline Formulations Leading to this compound
The formation of N-methylvarenicline is a critical stability concern that must be addressed during the development of varenicline dosage forms. researchgate.netgoogle.com Research has identified several key formulation and packaging strategies to mitigate this degradation pathway.
Excipient Control: The physical state of PEG in the tablet coating is a crucial factor. nih.govresearchgate.net When the concentration of PEG is low enough, it remains phase-compatible with other coating components, such as cellulose (B213188) acetate (B1210297). nih.gov This compatibility effectively prevents the oxidative degradation of PEG and, consequently, the formation of formaldehyde and formic acid. nih.gov Therefore, controlling the concentration and source of PEG is essential for ensuring the stability of the drug product. researchgate.net
Use of Antioxidants: Incorporating antioxidants into the tablet coating can serve to prevent the oxidative degradation of PEG. nih.gov
Packaging Solutions: The use of oxygen scavengers within the packaging also provides a protective measure by limiting the availability of oxygen required for the initial degradation of PEG. nih.gov By controlling these factors, it is possible to produce varenicline dosage forms that generate less than 4% of the N-methyl and N-formyl degradation products under specified storage conditions. google.com
Spectroscopic and Chromatographic Methods for Characterization
The characterization of this compound and its analogues relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the molecular structure, establishing purity, and separating the target compound from the parent drug, varenicline, and other related substances. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant analytical techniques for separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for definitive structural elucidation. researchgate.netresearchgate.net
Detailed Research Findings
Research and patent literature provide specific details on the analytical methods employed to identify and characterize this compound, often in the context of it being an impurity or a degradation product of varenicline.
Chromatographic Separation:
The primary challenge in the analysis of this compound is its structural similarity to varenicline, necessitating high-resolution chromatographic methods. Reversed-phase HPLC and UPLC are universally applied for this purpose. iajps.comakjournals.com A patent for highly pure varenicline describes an HPLC method capable of resolving the methylvarenicline impurity from the main varenicline peak, reporting a relative retention time (RRt) of 1.6 for the impurity. google.com
Method development studies focus on optimizing mobile phase composition, column chemistry, and detector settings to achieve adequate separation. For instance, a UPLC method developed for quantifying varenicline-related substances utilized a gradient elution on a C18 column to separate six different impurities. akjournals.com The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been reported for the highly sensitive and selective quantification of varenicline in biological matrices, a technique equally applicable to its methylated analogues. researchgate.net
Interactive Table 1: Examples of Chromatographic Conditions for Varenicline and Analogue Analysis
| Parameter | Method 1 (UPLC) akjournals.com | Method 2 (HPLC) usp.org | Method 3 (LC-MS/MS) researchgate.net |
| Column | Waters Acquity HSS T3 (150 x 2.1 mm, 1.8 µm) | GL Sciences InertSustain AQ-C18 (150 x 4.6 mm, 3 µm) | C8 Column |
| Mobile Phase | A: Ammonium acetate buffer (pH 6.5, 0.01 M)B: Ammonium acetate buffer : Methanol : Acetonitrile (B52724) (10:25:65) | A: Buffer (pH 3.0)B: Acetonitrile : Methanol (50:50) | Acetonitrile : 0.001 M Ammonium Acetate (pH 4.0) (70:30, v/v) |
| Elution | Gradient | Gradient | Isocratic |
| Flow Rate | Not Specified | 1.3 mL/min | Not Specified |
| Detector | PDA UV | PDA UV (210 nm) | Tandem Mass Spectrometry (MS/MS) |
Spectroscopic Elucidation:
Spectroscopic methods provide unequivocal structural confirmation. The structure of the methylvarenicline impurity was elucidated using ¹H NMR, ¹³C NMR, IR spectroscopy, and Fast Atom Bombardment Mass Spectrometry (FAB-MS). google.com The mass spectrum showed a parent ion at m/z 226, which is consistent with the molecular weight of this compound. google.com
The ¹H NMR spectrum is particularly informative, showing characteristic signals for the entire molecular framework. The presence of a singlet integrating to three protons at 3.79 ppm confirms the addition of a methyl group. google.com
Interactive Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃ google.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.08-2.11 | d | 1H | Varenicline scaffold proton |
| 2.48-2.51 | m | 1H | Varenicline scaffold proton |
| 2.88-2.91 | d | 2H | Varenicline scaffold protons |
| 3.12-3.14 | d | 1H | Varenicline scaffold proton |
| 3.20-3.23 | m | 1H | Varenicline scaffold proton |
| 3.33-3.36 | m | 1H | Varenicline scaffold proton |
| 3.79 | s | 3H | Methyl group protons (-CH₃) |
| 7.99 | s | 1H | Aromatic proton |
| 8.35 | d | 1H | Aromatic proton |
| 8.43 | d | 1H | Aromatic proton |
d = doublet, m = multiplet, s = singlet
Further characterization of varenicline impurities often involves a suite of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and high-resolution mass spectrometry (HR-MS), to provide comprehensive structural evidence. researchgate.net For instance, the analysis of other varenicline derivatives has utilized techniques like UV-VIS spectrophotometry and fluorimetry. researchgate.net These established analytical workflows for varenicline and its related compounds form the basis for the rigorous characterization of this compound and other methylated analogues.
Preclinical Pharmacological and Neurobiological Evaluation of Methyl Varenicline and Methylated Analogues
Receptor Binding and Selectivity Profiles
The interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) is the principal mechanism of action for varenicline (B1221332). Its binding profile is characterized by high affinity and selectivity, particularly for the α4β2 subtype, which is crucial for the rewarding effects of nicotine (B1678760). nih.gov
Varenicline demonstrates subnanomolar binding affinity for the α4β2 nAChR subtype, which is considered the primary neural substrate for nicotine reward. nih.govnih.gov Its affinity for α4β2 receptors is significantly higher than for other nAChR subtypes, such as α3β4 and α7. nih.gov For instance, varenicline exhibits over 500-fold selectivity for α4β2 over α3β4 nAChRs and 3500-fold selectivity over the α7 subtype. nih.gov Studies also indicate that varenicline has an affinity for α6β2-containing nAChRs that is comparable to its affinity for α4β2 nAChRs. dokumen.pub
Compared to nicotine, varenicline binds with a markedly higher affinity to the α4β2 nAChR. researchgate.net Reports indicate that varenicline's affinity for human α4β2 receptors is approximately 20-fold higher than that of nicotine. researchgate.net This high-affinity binding allows varenicline to effectively compete with nicotine at these receptor sites.
| Compound | Receptor Subtype (Species, Tissue/Cell Line) | Binding Affinity (Ki, nM) |
|---|---|---|
| Varenicline | α4β2 (Human, HEK293) | 0.15 nih.gov |
| Varenicline | α3β4 (Human, HEK293) | 832 nih.gov |
| Varenicline | α7 (Human, IMR32) | 617 researchgate.net |
| Nicotine | α4β2 (Human) | 2.1 researchgate.net |
Affinity for nAChR Subtypes (e.g., α4β2, α7, α3β4)
Functional Activity at Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Varenicline's therapeutic action stems from its unique functional activity at nAChRs, where it acts as a partial agonist at key subtypes while also demonstrating full agonism at others.
Electrophysiology studies, such as patch-clamp recordings in HEK cells expressing human nAChRs, have defined varenicline's functional profile. At the α4β2 nAChR, varenicline acts as a partial agonist, evoking a response that is approximately 45% of the maximum efficacy of nicotine. nih.govresearchgate.net This partial activation is sufficient to provide some stimulation, while its presence at the receptor site antagonizes the ability of a full agonist like nicotine to elicit a maximal response. researchgate.netnewdrugapprovals.org
In contrast, varenicline behaves as a full agonist at α7 nAChRs. newdrugapprovals.orggoogle.com It is also reported to be a full agonist at the α3β4 nAChR subtype, which is found in autonomic ganglia. dokumen.pubresearchgate.net
| Compound | Receptor Subtype | Functional Activity | Efficacy (Relative to Full Agonist) |
|---|---|---|---|
| Varenicline | α4β2 | Partial Agonist nih.govnih.gov | ~45-60% of Nicotine nih.govresearchgate.net |
| Varenicline | α7 | Full Agonist newdrugapprovals.orggoogle.com | Not specified |
| Varenicline | α3β4 | Full Agonist dokumen.pubresearchgate.net | ~63-96% of Acetylcholine researchgate.netfrontiersin.org |
Consistent with its partial agonist activity at α4β2 receptors, varenicline stimulates dopamine (B1211576) release in key brain reward areas like the nucleus accumbens, but to a lesser degree than nicotine. researchgate.netnewdrugapprovals.org In vitro studies using rat brain slices show that varenicline produces a maximal increase in dopamine release that is significantly lower—approximately 40-60%—than the effect induced by nicotine. researchgate.netnih.gov
When administered concurrently with nicotine, varenicline effectively attenuates nicotine-induced dopamine release, reducing it to the level of the effect seen with varenicline alone. researchgate.netnih.gov This demonstrates its antagonist properties in the presence of a full agonist. Research indicates that varenicline is more potent in stimulating dopamine release mediated by α6β2* nAChRs compared to α4β2* nAChRs. dokumen.pub
In Vitro Electrophysiology Studies (e.g., partial agonism, agonism, antagonism)
Behavioral Pharmacology in Animal Models (excluding human clinical trial data)
Preclinical studies in animal models have further elucidated the behavioral effects of varenicline that result from its molecular actions. In rat models of nicotine self-administration, pretreatment with varenicline significantly reduces nicotine intake. researchgate.netnewdrugapprovals.org Under progressive-ratio schedules, which measure the motivational value of a reward, rats work less for varenicline infusions than for nicotine, suggesting a lower reinforcing potential. newdrugapprovals.org
In drug discrimination studies, varenicline can substitute for nicotine, indicating that it produces some similar subjective effects. newdrugapprovals.org However, unlike nicotine, varenicline does not induce locomotor sensitization, a phenomenon associated with the repeated administration of addictive drugs. nih.gov In a mouse model of Parkinson's disease, varenicline was able to reverse hyperactivity induced by MPTP, suggesting effects on motor control circuits. nih.gov Furthermore, studies in rats have shown that varenicline can ameliorate cognitive deficits in an attentional set-shifting task, an effect that appears to involve both α4β2 and α7 nAChRs. google.com
Studies on Locomotor Activity and Exploratory Behavior
In preclinical evaluations, varenicline, the parent compound of methyl varenicline, has been shown to have distinct effects on locomotor activity. Unlike nicotine, which typically induces locomotor sensitization, varenicline does not produce this effect. nih.gov When administered alone, varenicline generally does not alter locomotor activity. scielo.br However, in a mouse model of Parkinson's disease using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), varenicline was found to reverse the hyperactivity induced by the neurotoxin. scielo.brresearchgate.netbvsalud.org This effect was observed regardless of whether varenicline treatment was continued or interrupted during the MPTP insult. scielo.brresearchgate.netbvsalud.org
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), varenicline demonstrated an improvement in motor deficits, including locomotor and nonlocomotor activities such as forelimb use and rotarod performance. researchgate.net Furthermore, research suggests that this compound may have neuroprotective properties, as it has been shown to mitigate hyperactivity induced by neurotoxic agents in animal models.
Table 1: Effects of Varenicline on Locomotor Activity in Animal Models
| Animal Model | Inducing Agent | Effect on Locomotor Activity | Citation |
|---|---|---|---|
| Mice | MPTP | Reversed hyperactivity | scielo.brresearchgate.netbvsalud.org |
| Rats | 6-OHDA | Improved motor deficits | researchgate.net |
| - | Nicotine | No sensitization effect | nih.gov |
| - | - | No alteration when administered alone | scielo.br |
Investigations in Models of Nicotine Dependence-Related Behaviors (e.g., self-administration, conditioned place preference)
Varenicline has been extensively studied in preclinical models of nicotine dependence, demonstrating its potential to reduce addiction-related behaviors. In rodent models, varenicline effectively blocks nicotine-induced conditioned place preference (CPP) and reduces nicotine self-administration. nih.govscielo.br Specifically, it has been shown to diminish the acquisition of nicotine-induced CPP when co-administered with nicotine. scielo.br Varenicline also decreases the reinstatement of nicotine-seeking behavior primed by a low dose of nicotine. scielo.br
Studies using nicotine self-administration paradigms in rats have shown that varenicline pretreatment significantly reduces nicotine intake. hres.casbpt.org.br This effect appears specific to nicotine reinforcement, as it did not decrease responding for food rewards. sbpt.org.br While varenicline can substitute for nicotine in some drug discrimination studies, it is not readily self-administered by drug-naïve animals. nih.govhres.ca Furthermore, under a progressive ratio schedule, rats have been observed to work harder for nicotine than for varenicline, suggesting a lower reinforcing potential for varenicline. hres.ca The blockade of nicotine reward by varenicline is thought to be mediated, in part, by the α5 nicotinic acetylcholine receptor (nAChR) subunit. researchgate.net
Table 2: Effects of Varenicline in Nicotine Dependence Models
| Model | Key Finding | Citation |
|---|---|---|
| Nicotine Self-Administration (Rats) | Varenicline pretreatment dose-dependently reduced nicotine self-administration. | hres.ca |
| Conditioned Place Preference (Mice) | Varenicline dose-dependently blocked the development and expression of nicotine reward. researchgate.net | researchgate.net |
| Nicotine Self-Administration (Rats) | Varenicline significantly reduced nicotine intake under a fixed-ratio schedule. | sbpt.org.br |
| Conditioned Place Preference (Mice) | Varenicline diminished the acquisition of nicotine-induced CPP. | scielo.br |
| Reinstatement Model (Mice) | Varenicline decreased low-dose nicotine-induced reinstatement of CPP. | scielo.br |
Assessment in Neuropsychiatric Animal Models (e.g., anxiety, depression, Parkinson's disease models)
The effects of varenicline and its analogues have been explored in various animal models of neuropsychiatric disorders.
Anxiety: In mouse models of anxiety, acute administration of varenicline has demonstrated anxiolytic effects in the marble-burying test and the novelty-induced hypophagia test. upenn.edu However, chronic varenicline treatment was found to be ineffective in the novelty-induced hypophagia test, a paradigm sensitive to chronic antidepressant treatment. upenn.edu In a mouse model of Parkinson's disease, varenicline did not produce alterations in anxiety-like behavior. scielo.brresearchgate.netbvsalud.org Similarly, in a mouse model of medial prefrontal cortex ischemia, varenicline was found to ameliorate anxiety-like behaviors. researchgate.net
Depression: Varenicline has shown antidepressant-like effects in some animal models. nih.gov Specifically, it has been found to reduce immobility in the forced swim test in certain mouse strains. researchgate.net
Parkinson's Disease: In a mouse model of Parkinson's disease induced by MPTP, varenicline reversed the associated hyperactivity but did not protect against the underlying dopaminergic damage. scielo.brresearchgate.netbvsalud.orgnih.gov However, in a rat model using 6-OHDA, varenicline improved motor deficits. researchgate.netnih.gov It has been suggested that varenicline could exert neuroprotective effects on circuits controlling motor activity in Parkinson's disease. scielo.brresearchgate.net
Neurobiological Mechanisms of Action beyond Primary nAChR Targets
While the primary mechanism of action of varenicline involves its partial agonism at α4β2 nicotinic acetylcholine receptors, emerging research indicates that its neurobiological effects extend to other receptor systems.
Interactions with Dopamine D2/3 Receptors
Studies in drug-naïve rats have revealed that varenicline can increase the availability of dopamine D2/3 receptors in the striatum. nih.govnih.gov Research has demonstrated that a two-week treatment with varenicline leads to significantly higher striatum-to-cerebellum binding ratios for a D2/3 receptor radiotracer in both the dorsal and ventral striatum compared to placebo. nih.gov This suggests that varenicline's therapeutic effects may be partially mediated by its ability to modulate the dopamine system through an increase in D2/3 receptor availability. nih.gov
Influence on Glutamatergic Systems
There is growing evidence implicating the glutamatergic system in the therapeutic effects of varenicline. researchgate.net In the human brain, varenicline has been observed to alter plasticity, potentially through interference with the calcium-dependent modulation of the glutamatergic system. researchgate.net One study found that smoking cessation with varenicline was associated with a decrease in glutamate (B1630785) and glutamine (Glx) levels in the dorsal anterior cingulate cortex (dACC). researchgate.net This reduction in dACC Glx levels suggests a possible mechanism of action for varenicline in modulating behavior. researchgate.net
Computational and Structural Biology Approaches in Methyl Varenicline Research
Molecular Modeling of Ligand-Receptor Interactions
Molecular modeling serves as a powerful tool to predict and analyze the binding of ligands like methyl varenicline (B1221332) to their receptor targets. While specific high-resolution crystal structures of methyl varenicline in complex with nAChR subtypes are not extensively documented in publicly available literature, insights can be gleaned from the wealth of data on varenicline and related methylated compounds.
Docking studies for varenicline have provided a detailed map of its interaction within the agonist binding site of nAChRs, particularly the α4β2 subtype, for which it shows high selectivity. These studies, often utilizing homology models based on the acetylcholine (B1216132) binding protein (AChBP), reveal critical interactions. For varenicline, these include cation-π interactions with aromatic residues in the binding pocket and hydrogen bonding.
For this compound, computational models suggest that the addition of a methyl group to the secondary amine is unlikely to cause significant disruption within the binding pocket due to its small size. However, this modification is anticipated to introduce subtle changes:
Steric Influence : The methyl group may introduce minor steric hindrance, potentially altering the precise orientation of the ligand within the binding site. This could subtly modulate the interactions with key amino acid residues.
Electronic Effects : The methyl group is an electron-donating group, which can alter the electron distribution at the amine nitrogen. This could influence the strength of hydrogen bonds and cation-π interactions that are crucial for binding affinity and agonist activity.
In comparative docking studies with related compounds, such as C(10)-methylcytisine, the introduction of a methyl group has been shown to significantly impact receptor subtype selectivity. These studies provide a framework for predicting how the N-methylation of varenicline might alter its binding profile across different nAChR subtypes.
Table 1: Key Amino Acid Residues in Varenicline-nAChR Interaction and Potential Impact of N-Methylation
| Interacting Residue (in α4β2) | Interaction Type with Varenicline | Potential Impact of N-Methylation on Interaction |
| Tyrosine (Tyr) | Cation-π | Altered electronic properties may modulate interaction strength. |
| Tryptophan (Trp) | Hydrogen Bonding, Cation-π | Potential for minor steric hindrance and altered hydrogen bond geometry. |
| Leucine (Leu), Valine (Val) | Hydrophobic Interactions | Increased lipophilicity from the methyl group may enhance hydrophobic contacts. |
This table is generated based on known interactions of varenicline and theoretical effects of methylation.
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, complementing the static picture from docking studies. MD simulations performed on varenicline and related ligands complexed with nAChRs have been instrumental in understanding the conformational changes associated with agonist binding, such as the "capping" motion of the C-loop, which is essential for receptor activation.
For this compound, MD simulations would be crucial to:
Assess Binding Stability : To determine if the N-methyl group enhances or diminishes the stability of the ligand within the binding pocket over time.
Evaluate Conformational Changes : To understand how methylation affects the dynamics of the C-loop and other flexible regions of the receptor, which could explain changes in agonist efficacy.
Predict Solvation Effects : To analyze the role of water molecules in mediating the interaction between this compound and the receptor, and how this might differ from the parent compound.
Studies on related methylated ligands, such as 10-methylcytisine, have utilized MD simulations to reveal that increased conformational variability of the ligand within the α7 nAChR binding site could be linked to its lower binding affinity and functional potency at this subtype. A similar approach for this compound would be invaluable in elucidating its specific pharmacological profile.
Docking Studies with nAChR Subtypes
Structure-Activity Relationship (SAR) Studies for Methylated Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For this compound, SAR principles help to rationalize its pharmacological properties in comparison to varenicline.
The primary structural difference in this compound is the N-methylation of the secondary amine present in varenicline. This seemingly simple modification can have profound effects on the pharmacological profile.
Receptor Affinity and Selectivity : Varenicline exhibits high affinity and selectivity for the α4β2 nAChR subtype. SAR studies on related compounds, like cytisine (B100878), have shown that methylation can dramatically enhance selectivity. For instance, C(10)-methylation of cytisine increases its selectivity for the α4β2 subtype over the α3β4 subtype. While direct comparative binding data for this compound is not widely published, it is plausible that N-methylation could similarly alter the selectivity profile of varenicline.
Functional Activity (Agonism/Antagonism) : Varenicline is a partial agonist at the α4β2 nAChR. conicet.gov.ar The degree of agonism is finely tuned by the ligand's ability to stabilize the active conformation of the receptor. Methylation can impact this by altering the binding pose and the dynamics of the receptor, potentially increasing or decreasing the partial agonist activity.
Pharmacokinetics : N-methylation is known to affect metabolic stability. The methyl group can shield the nitrogen from oxidative deamination, a common metabolic pathway for secondary amines. This could potentially lead to a longer half-life and altered pharmacokinetic profile for this compound compared to varenicline. The formation of N-methyl varenicline as a degradation product in certain pharmaceutical formulations underscores the chemical reactivity of the amine group. researchgate.net
Table 2: Comparative Pharmacological Profile of Varenicline and Hypothesized Effects of N-Methylation
| Pharmacological Parameter | Varenicline | Potential Effect of N-Methylation (in this compound) | Rationale |
| Binding Affinity (α4β2) | High (Ki in low nM range) | Potentially altered | Steric and electronic effects of the methyl group. |
| Receptor Selectivity | High for α4β2 over other nAChRs | Potentially altered | Insights from SAR of methylated cytisine analogues. |
| Functional Activity | Partial Agonist at α4β2 | Potentially modulated (increase or decrease in efficacy) | Changes in binding dynamics and C-loop conformation. |
| Metabolic Stability | Susceptible to metabolism | Potentially increased | Steric shielding of the amine by the methyl group. |
This table is based on established data for varenicline and general principles of medicinal chemistry and SAR.
The insights gained from SAR studies on this compound and related compounds can guide the rational design of new analogues. The goal is often to enhance desirable properties like receptor subtype selectivity, which can lead to a better side-effect profile, or to fine-tune the level of partial agonism.
The design process for novel methylated ligands would involve:
Computational Modeling : Using the existing models of varenicline and this compound bound to nAChRs as a starting point, new analogues with methyl groups at different positions, or with other small alkyl groups, could be designed and docked in silico.
Synthesis : Promising candidates from computational screening would then be synthesized. The synthesis of N-methyl varenicline itself can be achieved via the Eschweiler-Clarke reaction, involving the reaction of varenicline with formaldehyde (B43269) and formic acid. researchgate.net
Pharmacological Evaluation : The newly synthesized compounds would be subjected to a battery of in vitro assays, including radioligand binding assays to determine affinity and selectivity, and functional assays (e.g., electrophysiology or neurotransmitter release assays) to characterize their agonist/antagonist properties.
While the primary focus of published research on this compound has been its role as a pharmaceutical impurity, the principles of medicinal chemistry suggest that deliberate N-methylation could be a strategy to create novel ligands with potentially superior therapeutic properties.
Advanced Research Perspectives and Future Directions for Methyl Varenicline Studies
Exploration of Novel Methylated Varenicline (B1221332) Analogues for Neuropharmacological Applications (excluding clinical studies)
The deliberate N-methylation of varenicline to create methyl varenicline serves as a starting point for the exploration of a wider array of methylated analogues. The addition of a methyl group can alter the electron distribution and steric profile of the parent molecule, potentially modulating its binding affinity and functional activity at various nAChR subtypes. Future research will likely focus on synthesizing novel analogues with methylation at different positions on the varenicline scaffold to probe structure-activity relationships.
The development of these analogues is rooted in the history of cytisine-based ligands. Cytisine (B100878), a natural alkaloid, was the precursor to varenicline, which was engineered for improved pharmacokinetic properties and specificity for the α4β2 nAChR. The creation of methylated varenicline analogues represents a further step in this evolution, aiming to fine-tune neuropharmacological activity. Researchers are interested in how these new molecules interact with different nAChR subtypes, including α7 and α3β4, which are also implicated in nicotine (B1678760) dependence and other neurological processes. newdrugapprovals.orgunicam.it
Table 1: Potential Areas of Investigation for Novel Methylated Varenicline Analogues
| Research Area | Focus | Rationale |
| Receptor Subtype Selectivity | Investigating binding affinities and functional activities at various nAChR subtypes (e.g., α4β2, α7, α3β4). newdrugapprovals.orgunicam.it | To identify analogues with more specific or novel receptor interaction profiles. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of analogues with systematic structural modifications. | To understand how changes in methylation patterns affect neuropharmacological properties. |
| In Vitro Functional Assays | Utilizing techniques like radioligand binding assays and electrophysiology to characterize agonist/antagonist activity. | To determine the precise mechanism of action at the molecular level. |
| Neurochemical Analysis | Measuring effects on neurotransmitter release (e.g., dopamine) in brain tissue preparations. | To link receptor activity to downstream neurochemical effects. |
In-depth Mechanistic Studies of Degradation Pathways and Prevention Strategies
The formation of N-methylvarenicline was first identified as a degradation product in certain pharmaceutical formulations of varenicline. researchgate.netnih.gov Specifically, in osmotic, controlled-release tablets containing polyethylene (B3416737) glycol (PEG), varenicline can react with formaldehyde (B43269) and formic acid—oxidative degradants of PEG—via an Eschweiler-Clarke reaction to produce N-methylvarenicline. researchgate.netnih.gov Understanding the mechanisms of this degradation is crucial for ensuring the stability and quality of any potential future formulations.
Future research in this area will likely involve:
Identifying critical factors: Investigating the influence of temperature, humidity, light, and excipients on the rate and extent of this compound formation.
Developing preventative measures: This could include the use of antioxidants in formulations, oxygen scavengers in packaging, or selecting alternative excipients that are less prone to degradation. researchgate.netnih.gov
Characterizing other potential degradants: Investigating the formation of other related substances, such as N-formylvarenicline, which can also arise from the reaction of varenicline with formic acid. researchgate.netnih.gov
Development of Advanced Preclinical Models for Evaluating Methylated Ligands
To thoroughly evaluate the neuropharmacological potential of this compound and its analogues, sophisticated preclinical models are essential. These models allow for the investigation of a compound's effects in a biological system, providing insights that cannot be obtained from in vitro studies alone.
Advanced preclinical models could include:
Genetically modified animal models: Utilizing animals with specific nAChR subunit knockouts or mutations to dissect the precise receptor subtypes mediating the effects of methylated ligands.
Organoid cultures: Developing three-dimensional brain organoids that mimic the cellular architecture and connectivity of specific brain regions. These can be used to study the effects of compounds on neuronal networks in a more physiologically relevant context. nih.gov
Computational modeling: Employing in silico methods to predict the binding modes and affinities of novel methylated analogues, helping to prioritize compounds for synthesis and in vivo testing. caltech.edu
Bioavailability and Distribution Research in Animal Models (excluding human data)
Understanding the pharmacokinetic profile of this compound is critical for interpreting its pharmacological effects. Animal models provide the necessary platform for these investigations, which are foundational for any further development.
Key areas of research in animal models include:
Absorption and Distribution: Varenicline itself is well-absorbed orally and distributes into tissues, including the brain. europa.eu Studies in rodents have shown that varenicline crosses the placenta and is excreted in milk. europa.eu Research on this compound would aim to determine its oral bioavailability, the extent of its distribution into the central nervous system, and whether its methylation status affects its ability to cross the blood-brain barrier.
Metabolism: Varenicline undergoes minimal metabolism, with the majority being excreted unchanged in the urine. nih.govdartmouth-hitchcock.org In vitro studies have shown that it does not significantly inhibit or induce major cytochrome P450 enzymes. europa.eutga.gov.au A key question for this compound is whether the addition of the methyl group provides a new site for metabolism, potentially altering its metabolic profile and clearance pathways.
Elimination: The elimination half-life of varenicline is approximately 24 hours. nih.goveuropa.eu It is primarily cleared by the kidneys through glomerular filtration and active tubular secretion via the organic cation transporter OCT2. europa.eudartmouth-hitchcock.org Research will need to determine the elimination half-life of this compound and whether it utilizes the same renal clearance mechanisms as the parent compound.
Table 2: Comparative Pharmacokinetic Parameters of Varenicline in Animal Models
| Parameter | Species | Finding | Reference |
| Absorption | Rat, Mouse | Rapidly absorbed after single oral dose (Tmax ~1 hr). | fda.gov |
| Distribution | Rodents | Distributes into the brain. | europa.euresearchgate.net |
| Plasma Protein Binding | Mouse, Rat, Dog, Monkey | Low (18-45%). | fda.gov |
| Metabolism | Rat, Monkey | Minimal oxidative metabolism. | fda.gov |
| Elimination | Rat | Renal clearance exceeds glomerular filtration rate, suggesting active secretion. | researchgate.net |
Role of Methylation in Modulating Drug-Target Kinetics and Thermodynamics
The addition of a methyl group to varenicline can have a profound impact on its interaction with nAChRs at the molecular level. This goes beyond simple binding affinity and delves into the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) of the drug-receptor interaction.
Future research in this domain will likely focus on:
Binding Kinetics: Investigating whether methylation alters the on-rate and off-rate of the ligand for the nAChR. A slower dissociation rate, for example, could lead to a more prolonged pharmacological effect.
Thermodynamic Profiling: Using techniques like isothermal titration calorimetry to determine the enthalpic and entropic contributions to the binding of this compound. This can provide insights into the nature of the forces driving the interaction, such as hydrogen bonding and cation-π interactions.
Allosteric Modulation: Exploring whether methylation could introduce or enhance allosteric effects, where the ligand binds to a site on the receptor other than the primary binding site to modulate its function. unimi.it The study of positive allosteric modulators (PAMs) is a growing area in nAChR pharmacology. unimi.itnih.gov
Computational Dynamics: Employing molecular dynamics simulations to visualize the binding of this compound to the nAChR over time, providing a dynamic picture of the interaction and how methylation influences receptor conformation.
Q & A
Q. What are the primary pharmacological targets of methyl varenicline, and how are these identified experimentally?
this compound primarily targets α4β2 nicotinic acetylcholine receptors (nAChRs), which are critical in nicotine dependence pathways. Experimental identification involves:
- Radioligand binding assays to measure affinity (e.g., using [³H]-epibatidine or [³H]-cytisine) .
- Functional assays in striatal synaptosomes to assess dopamine release as a proxy for receptor activation .
- In vitro electrophysiology in transfected cell lines (e.g., HEK-293 cells expressing α4β2 nAChRs) to evaluate partial agonist activity . These methods confirm receptor specificity and mechanistic action, forming the basis for preclinical studies.
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in smoking cessation?
Key models include:
- Rodent self-administration paradigms to measure nicotine-seeking behavior reduction.
- Non-human primate models (e.g., rhesus monkeys) for translational neurochemical analyses of dopamine release .
- In vitro synaptic preparations to quantify receptor desensitization kinetics. Ethical considerations require adherence to institutional animal care guidelines, including justification of species selection and sample size minimization .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s side-effect profiles?
Contradictions often arise from species-specific receptor subunit compositions or dosing regimens. Methodological approaches include:
- Systematic meta-analyses of existing clinical trials and preclinical studies to identify confounding variables (e.g., metabolic differences) .
- Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing protocols.
- Sensitivity analyses in translational studies to isolate receptor subtype contributions (e.g., α7 vs. α4β2 nAChRs) . Transparent reporting of negative results is critical to avoid publication bias .
Q. What strategies optimize in vitro assays for quantifying this compound’s partial agonism at α4β2 nAChRs?
To enhance assay precision:
- Vary receptor subunit ratios (e.g., α4:β2 stoichiometry) in transfected cell lines to mimic in vivo heterogeneity .
- Use fluorescence-based calcium influx assays (e.g., FLIPR) for high-throughput screening of agonist efficacy.
- Incorporate allosteric modulators (e.g., positive allosteric modulators like NS9283) to amplify partial agonist signals. Validate findings with orthogonal methods, such as patch-clamp electrophysiology .
Q. How should researchers design longitudinal studies to assess this compound’s long-term neuroadaptive effects?
Longitudinal studies require:
- Multi-timepoint neuroimaging (e.g., PET scans with nAChR-specific radiotracers) to track receptor upregulation/downregulation.
- Behavioral phenotyping in animal models using progressive ratio schedules to measure motivation for nicotine.
- Integration of omics data (e.g., transcriptomics) to identify epigenetic changes linked to prolonged exposure. Statistical power calculations must account for attrition rates and inter-individual variability .
Q. What analytical frameworks are effective for reconciling divergent dose-response relationships in this compound studies?
Divergent dose-responses may stem from assay sensitivity or receptor reserve differences. Solutions include:
- Schild regression analysis to distinguish competitive vs. non-competitive interactions.
- Operational model fitting to quantify ligand efficacy and system bias .
- Bayesian hierarchical modeling to pool data across studies while respecting variability . Reporting raw data in supplementary materials ensures reproducibility .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., chiral purity verification via HPLC) and batch-to-batch variability .
- Statistical Rigor : Pre-register analysis plans to avoid p-hacking; use Tukey’s HSD for post hoc comparisons .
- Literature Reviews : Combine MEDLINE/EMBASE searches with backward/forward citation tracking to mitigate database retrieval biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
